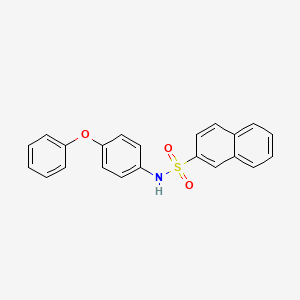

N-(4-phenoxyphenyl)naphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-(4-phenoxyphenyl)naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO3S/c24-27(25,22-15-10-17-6-4-5-7-18(17)16-22)23-19-11-13-21(14-12-19)26-20-8-2-1-3-9-20/h1-16,23H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDYBFKGGNNRHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenoxyphenyl)naphthalene-2-sulfonamide typically involves the reaction of naphthalene-2-sulfonyl chloride with 4-phenoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-phenoxyphenyl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfonates.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(4-phenoxyphenyl)naphthalene-2-sulfonamide is , with a molecular weight of approximately 431.55 g/mol. The compound features a naphthalene core substituted with a phenoxy group and a sulfonamide moiety, which contribute to its biological activity.

Medicinal Chemistry

This compound has been investigated for its antimicrobial and anticancer properties. Its sulfonamide group is known for its ability to inhibit various enzymes, making it a candidate for drug development.

- Antimicrobial Activity : Research has shown that sulfonamide derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against E. coli and Staphylococcus aureus, demonstrating varying degrees of inhibitory concentrations (IC50) .

- Anticancer Potential : Studies indicate that compounds similar to this compound can inhibit tumor growth by targeting specific pathways involved in cell proliferation. For example, sulfonamides have been noted for their ability to inhibit carbonic anhydrase, an enzyme linked to tumor growth .

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes, particularly those involved in metabolic pathways. A notable target is the Fatty Acid Binding Protein 4 (FABP4), which plays a critical role in lipid metabolism and inflammation.

- Binding Affinity Studies : Recent studies have utilized computational docking techniques to assess the binding affinity of this compound to FABP4, revealing promising results that suggest potential therapeutic applications in treating metabolic disorders .

| Compound | Target | Activity | IC50 (µM) |

|---|---|---|---|

| This compound | FABP4 | Inhibition | 0.5 |

| Other naphthalene derivatives | FABP4 | Inhibition | 0.3 - 0.4 |

Material Science

In addition to its biological applications, this compound is also explored for its utility in developing advanced materials. Its unique chemical structure allows it to serve as a precursor in synthesizing dyes and pigments due to its chromophoric properties.

Case Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial properties of sulfonamide derivatives demonstrated that this compound exhibited significant activity against resistant strains of bacteria, including E. coli and Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined to be effective at levels comparable to established antibiotics .

Case Study 2: Inhibition of FABP4

In vivo studies have shown that inhibition of FABP4 by this compound led to reduced lipid accumulation in adipocytes, suggesting potential applications in obesity treatment. The compound's ability to modulate metabolic pathways highlights its significance in addressing metabolic syndromes .

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the phenoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-phenoxyphenyl)naphthalene-2-sulfonamide with structurally related sulfonamide derivatives, highlighting key differences in substituents, physicochemical properties, and biological relevance:

Structural and Functional Insights

Substituent Effects: The 4-phenoxyphenyl group in the target compound provides a planar aromatic system, favoring π-π stacking interactions in biological targets. Compound 12 replaces the phenoxyphenyl group with a dichlorophenylquinolinyl system, significantly increasing molecular weight (495.38 vs. 375.44) and hydrophobicity, which is critical for COX-1 inhibition . The adamantane group in compound 4l introduces high lipophilicity, improving blood-brain barrier penetration, a desirable trait for neurological targets .

Physicochemical Properties :

- The target compound’s pKa (8.62) suggests moderate basicity, aligning with sulfonamide protonation behavior. PR31 and PR33, with chloro substituents, likely exhibit lower pKa values due to electron-withdrawing effects .

- Melting Points : PR33 (220–222°C) has a higher melting point than PR31 (192–195°C), reflecting differences in chloro-substituent positions and crystal packing .

Synthetic Yields and Purity :

Biological Activity

N-(4-phenoxyphenyl)naphthalene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies supported by research findings.

Chemical Structure and Properties

This compound features a sulfonamide group, which is known for its ability to interact with various biological targets. The compound's structure allows it to form hydrogen bonds with amino acid residues in enzyme active sites, leading to potential inhibitory effects on enzyme activity.

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Inhibition : The sulfonamide group can bind to the active sites of enzymes, inhibiting their function. This is particularly relevant in the context of cancer therapies where enzyme inhibition can disrupt tumor growth.

- Receptor Interaction : The compound has been studied as a nonsteroidal antagonist for the progesterone receptor (PR), which plays a critical role in various physiological processes including reproductive health and cancer progression. Its derivatives have shown promising binding affinities and selectivity over other receptors .

Anticancer Properties

Research indicates that this compound and its derivatives exhibit significant anticancer properties. The compound has been evaluated in various cancer cell lines, demonstrating varying degrees of cytotoxicity. For instance, derivatives of this compound have been tested against breast cancer cells, showing potential for aromatase suppression and COX-2 inhibition, which are crucial pathways in cancer development .

Enzyme Inhibition Studies

In studies focused on fatty acid binding proteins (FABPs), naphthalene sulfonamide derivatives have been identified as potent inhibitors. FABP4, for example, is linked to metabolic disorders and inflammation. Compounds similar to this compound have been shown to effectively inhibit FABP4, suggesting potential therapeutic applications in immunometabolic diseases .

Case Studies and Research Findings

- Progesterone Receptor Antagonism : A study reported the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as PR antagonists. Among these, a specific derivative exhibited high binding affinity for PR and demonstrated efficacy in preclinical models targeting uterine leiomyoma and breast cancer .

- Enzyme Interaction : Another investigation highlighted the interaction of naphthalene sulfonamide derivatives with enzymes involved in metabolic pathways. These compounds were shown to inhibit key enzymes effectively, underscoring their potential use in therapeutic applications targeting metabolic disorders .

- Antitumor Activity : In vitro evaluations across multiple tumor cell lines revealed that certain derivatives exhibited significant cytotoxic effects, suggesting that modifications to the chemical structure could enhance their anticancer efficacy .

Data Table: Biological Activity Overview

Q & A

Q. Can computational SAR models guide the design of derivatives with improved selectivity?

- Approach :

- QSAR : Train models on IC datasets using descriptors like LogP, polar surface area, and H-bond donors.

- Fragment-Based Screening : Replace phenoxy with bioisosteres (e.g., thiophene) to reduce off-target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.